molecular formula C23H23ClN2O2S B12353689 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride

Cat. No.: B12353689
M. Wt: 427.0 g/mol
InChI Key: GVRRENKNRKIWQD-UQKRIMTDSA-N
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Description

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride is a complex organic compound with a unique structure that includes a thienoquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienoquinoline core, followed by the introduction of the dimethylamino group and the final hydrochloride formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride include other thienoquinoline derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced activity or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23ClN2O2S

Molecular Weight

427.0 g/mol

IUPAC Name

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride

InChI

InChI=1S/C23H22N2O2S.ClH/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20;/h5-11,14H,12H2,1-4H3;1H/t14-;/m0./s1

InChI Key

GVRRENKNRKIWQD-UQKRIMTDSA-N

Isomeric SMILES

CC1=CC(=O)C(=C2C1=NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C.Cl

Canonical SMILES

CC1=CC(=O)C(=C2C1=NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C.Cl

Origin of Product

United States

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